molecular formula C6H11ClN4O2 B6270619 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride CAS No. 2580240-78-2

3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride

Cat. No. B6270619
CAS RN: 2580240-78-2
M. Wt: 206.6
InChI Key:
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Description

3-Amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride, also known as 3-Amino-5-methyloxadiazole hydrochloride (AMOX-HCl), is an organic compound that is widely used in scientific and medical research. AMOX-HCl is an important tool for researchers to study the structure and function of proteins and other biomolecules. It has been used in a variety of applications, including drug discovery, drug delivery, and gene therapy.

Scientific Research Applications

AMOX-HCl has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and other biomolecules. It has also been used to study the mechanism of action of small molecules, to study the effects of drugs on cells, and to study the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of AMOX-HCl is not well understood. However, it is believed that the compound binds to certain proteins and other biomolecules, altering their structure and function. Additionally, it is believed that AMOX-HCl can interact with certain enzymes, which can affect the activity of those enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMOX-HCl are not well understood. However, it is believed that the compound can interact with certain proteins and other biomolecules, altering their structure and function. Additionally, it is believed that AMOX-HCl can interact with certain enzymes, which can affect the activity of those enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using AMOX-HCl in lab experiments include its availability, its low cost, and its ability to interact with a variety of proteins and other biomolecules. Additionally, it is relatively easy to synthesize and purify. The main limitation of using AMOX-HCl in lab experiments is that its mechanism of action is not well understood.

Future Directions

For AMOX-HCl research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and gene therapy. Additionally, further research could be conducted to explore the potential of AMOX-HCl as an adjuvant for vaccines. Additionally, further research could be conducted to investigate its potential as an inhibitor of certain enzymes and as a tool for drug delivery. Finally, further research could be conducted to explore the potential of AMOX-HCl as a therapeutic agent.

Synthesis Methods

AMOX-HCl can be synthesized in two steps. The first step involves the reaction of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide with hydrochloric acid. This reaction produces the desired AMOX-HCl product. The second step involves the purification of the product. This can be done by recrystallization or by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride involves the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 3-chloropropanoic acid, followed by the conversion of the resulting carboxylic acid to the corresponding acid chloride, and subsequent reaction with ammonia to form the final product.", "Starting Materials": [ "3-methyl-1,2,4-oxadiazol-5-amine", "3-chloropropanoic acid", "thionyl chloride", "ammonia", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: React 3-methyl-1,2,4-oxadiazol-5-amine with 3-chloropropanoic acid in the presence of diethyl ether and sodium bicarbonate to form 3-(3-chloropropanoyl)-1,2,4-oxadiazol-5-amine.", "Step 2: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 3: React the acid chloride with ammonia in the presence of hydrochloric acid to form 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride.", "Step 4: Purify the product by recrystallization from a suitable solvent, such as ethanol or water, and dry under vacuum.", "Step 5: Analyze the purity and identity of the product using appropriate techniques, such as NMR spectroscopy and mass spectrometry." ] }

CAS RN

2580240-78-2

Molecular Formula

C6H11ClN4O2

Molecular Weight

206.6

Purity

91

Origin of Product

United States

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